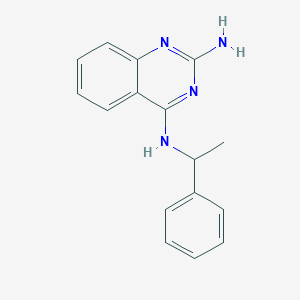

N4-(1-phenylethyl)quinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-(1-phenylethyl)quinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCEDZXRWDLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N4 1 Phenylethyl Quinazoline 2,4 Diamine Analogs

General Synthetic Approaches to Quinazoline-2,4-diamine (B158780) Scaffolds and Quinazolinedione Systems

The construction of the quinazoline-2,4-diamine core is typically achieved through multi-step synthetic sequences, often proceeding through key intermediates such as quinazoline-2,4-diones or 2,4-dichloroquinazolines. nih.gov

One of the most prevalent and versatile methods begins with substituted anthranilic acids. nih.gov These starting materials can be cyclized with reagents like urea (B33335) or potassium cyanate (B1221674) to form quinazoline-2,4(1H,3H)-diones. nih.govekb.eg This foundational reaction establishes the core bicyclic structure of the quinazoline (B50416) system. Alternative starting materials for quinazolinedione synthesis include 2-aminobenzamides, which can be carbonylated using various C1 sources like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org

Once the quinazoline-2,4-dione is obtained, it serves as a robust intermediate for further transformations. A crucial subsequent step involves chlorination, typically using reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to yield the corresponding 2,4-dichloroquinazoline (B46505). nih.govresearchgate.net This dichloro-derivative is a highly valuable synthon because the two chlorine atoms exhibit differential reactivity, enabling selective and sequential substitution.

Another important synthetic route to the quinazoline framework starts from 2-aminobenzonitriles. researchgate.net These compounds can undergo cyclization reactions to form the quinazoline ring, providing a direct path to amino-substituted derivatives. Furthermore, cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates in the presence of an Fe/HCl system has been developed as an efficacious route for the synthesis of 2,4-diaminoquinazolines. researchgate.net

The table below summarizes common starting materials and reagents for these key transformations.

| Starting Material | Reagent(s) | Intermediate/Product |

| Anthranilic Acid | Urea or KOCN | Quinazoline-2,4(1H,3H)-dione |

| 2-Aminobenzamide | (Boc)₂O, DMAP | Quinazoline-2,4(1H,3H)-dione |

| Quinazoline-2,4(1H,3H)-dione | POCl₃, PCl₅ | 2,4-Dichloroquinazoline |

| 2-Aminobenzonitrile | Various cyclization reagents | Aminoquinazoline derivatives |

| 2-Nitrobenzaldehydes | NH₂CN, then Fe/HCl | 2,4-Diaminoquinazolines |

Reported Synthetic Pathways for N4-(1-phenylethyl)quinazoline-2,4-diamine Derivatives

While literature specifically detailing the synthesis of this compound is not abundant, its preparation can be reliably accomplished using well-established, general pathways for N2,N4-disubstituted quinazoline-2,4-diamines. nih.govdigitellinc.com The most common and logical pathway leverages the differential reactivity of the 2,4-dichloroquinazoline intermediate.

The synthesis proceeds via a sequential nucleophilic aromatic substitution (SₙAr) mechanism. The C4 position of 2,4-dichloroquinazoline is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. This allows for a regioselective introduction of the first amine.

The typical synthetic sequence is as follows:

Formation of 2,4-dichloroquinazoline: As described previously, this key intermediate is prepared from the corresponding quinazoline-2,4-dione. nih.gov

Selective N4-Substitution: 2,4-Dichloroquinazoline is reacted with one equivalent of (R)- or (S)-1-phenylethylamine. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane, often in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. researchgate.net This step selectively yields N-(2-chloroquinazolin-4-yl)-1-phenylethanamine.

N2-Substitution: The resulting 2-chloro-N4-substituted intermediate is then reacted with a source of ammonia (B1221849) (e.g., ammonia in a sealed tube or ammonium (B1175870) carbonate) or another primary/secondary amine to introduce the amino group at the C2 position. researchgate.netdigitellinc.com This second substitution often requires more forcing conditions, such as elevated temperatures, to proceed to completion. researchgate.net

This stepwise approach allows for the controlled and unambiguous synthesis of the target compound and its various N2-substituted analogs. A schematic representation of this pathway is shown below, highlighting the synthesis of a closely related analog. researchgate.net

General Synthetic Scheme for N2,N4-Disubstituted Quinazoline-2,4-diamines

Step 1: Chlorination Quinazoline-2,4-dione + POCl₃/PCl₅ → 2,4-Dichloroquinazoline

Step 2: N4-Substitution 2,4-Dichloroquinazoline + 1-Phenylethylamine + Base → 2-Chloro-N4-(1-phenylethyl)quinazolin-4-amine

Step 3: N2-Substitution 2-Chloro-N4-(1-phenylethyl)quinazolin-4-amine + Amine (e.g., NH₃) → this compound

Strategies for Structural Modification and Analogue Generation within the Quinazoline-2,4-diamine Framework

The quinazoline-2,4-diamine scaffold offers multiple positions for structural modification, allowing for the generation of large libraries of analogs to explore structure-activity relationships (SAR).

N2 and N4 Positions: The most straightforward modifications involve the N2 and N4 amino groups, as dictated by the sequential substitution pathway described above. nih.govacs.org A wide variety of primary and secondary amines can be used in the two synthetic steps, leading to immense diversity at these positions. The choice of amine for the first substitution determines the N4-substituent, while the second amine dictates the N2-substituent. researchgate.netdigitellinc.com

C-6 and C-7 Positions: Modifications at the C-6 and C-7 positions, located on the benzenoid portion of the ring, are typically introduced at the beginning of the synthetic sequence. This is achieved by using appropriately substituted anthranilic acids as the starting material. nih.gov For example, using 5-bromoanthranilic acid will result in a final product bearing a bromine atom at the C-6 position. Nitration is a known electrophilic substitution reaction for the quinazoline ring, which preferentially occurs at the C-6 position, providing another route for functionalization. nih.gov

The following table outlines strategies for substitution at different positions.

| Position(s) | Strategy | Common Reagents/Precursors |

| N4 | Stepwise SₙAr on 2,4-dichloroquinazoline | Primary/secondary amines (e.g., 1-phenylethylamine) |

| N2 | Stepwise SₙAr on 2-chloro-N4-substituted quinazoline | Primary/secondary amines, ammonia |

| C-6, C-7 | Use of substituted starting materials | Substituted anthranilic acids (e.g., 4- or 5-halo, methyl, methoxy) |

| C-6 | Electrophilic Aromatic Substitution | Fuming nitric acid in concentrated H₂SO₄ |

Diversification of the N4-(1-phenylethyl) side chain is most practically achieved not by post-synthetic modification, but by employing a variety of substituted 1-phenylethylamines during the synthesis. This approach allows for the exploration of electronic and steric effects of substituents on the phenyl ring. For instance, commercially available or synthetically accessible chloro-, fluoro-, methyl-, or methoxy-substituted 1-phenylethylamines can be used in the N4-substitution step. rsc.org This strategy is analogous to studies where libraries of N4-benzylamine derivatives with various substituents on the benzyl (B1604629) ring were created to build detailed SAR models. rsc.org

The synthetic flexibility of the quinazoline-2,4-diamine framework allows for the incorporation of a wide array of functional groups to fine-tune the molecule's properties.

Heterocyclic Groups: Heterocyclic moieties can be introduced at the N2 or N4 positions by using heterocyclic amines (e.g., furfurylamine, aminopyridines) during the stepwise substitution. nih.gov Additionally, the quinazoline ring itself can be fused with other heterocyclic rings, such as a triazole ring, to create more complex polycyclic systems. ekb.eg

Aliphatic Groups: A range of linear, branched, or cyclic aliphatic amines (e.g., isopropylamine, cyclopropylamine) can be readily installed at the N2 and N4 positions. nih.govresearchgate.net These groups can modulate the lipophilicity and steric profile of the final compound.

Halogenated Groups: Halogens (F, Cl, Br) can be incorporated in several ways. They can be present on the benzenoid ring (e.g., at C-6) by starting with a halogenated anthranilic acid. nih.gov They can also be part of the N2 or N4 side chains, for example, by using halogen-substituted phenylethylamines or amines bearing trifluoroalkyl groups. nih.gov The introduction of halogens can significantly impact the electronic properties and metabolic stability of the molecule.

Molecular Mechanisms of Action and Biological Targeting in N4 1 Phenylethyl Quinazoline 2,4 Diamine Research

Mechanistic Investigations Related to Anticancer Activity

The anticancer potential of quinazoline (B50416) derivatives is the most extensively studied area, with many compounds functioning as inhibitors of key enzymes involved in cancer cell proliferation and survival. mdpi.comnih.gov

The quinazoline core is a cornerstone in the development of tyrosine kinase inhibitors (TKIs). mdpi.com Many derivatives function as ATP-competitive inhibitors, binding to the kinase domain of receptor tyrosine kinases (RTKs) and preventing the signaling cascades that drive tumor growth and angiogenesis. mdpi.comekb.eg

Prominent targets for quinazoline-based compounds include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov Overexpression or mutation of these receptors is common in various cancers. ekb.eg While specific inhibitory data for N4-(1-phenylethyl)quinazoline-2,4-diamine against this panel of kinases is not detailed in the reviewed literature, numerous studies on related analogs demonstrate potent, dual inhibition of EGFR and VEGFR-2. For instance, a series of new quinazoline sulfonamide conjugates were evaluated for their ability to dually target EGFR and VEGFR-2, with some compounds showing inhibitory concentrations in the nanomolar range. nih.gov Another study on N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives also identified potent VEGFR-2 inhibitors. nih.gov These findings underscore the capacity of the quinazoline scaffold to be adapted to target specific tyrosine kinases that are crucial for tumor progression and angiogenesis. researchgate.netmdpi.com

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinazoline Sulfonamide (Cpd 15) | EGFR | 0.0728 | nih.gov |

| Quinazoline Sulfonamide (Cpd 15) | VEGFR-2 | 0.0523 | nih.gov |

| Cyclopropane-dicarboxamide (SQ2) | VEGFR-2 | 0.014 | nih.gov |

Beyond kinase inhibition, another significant anticancer mechanism for quinazoline derivatives is the disruption of microtubule dynamics. mdpi.com Microtubules are essential for forming the mitotic spindle during cell division, making them a key target for cancer therapy. mdpi.comnih.gov Several series of 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govumich.edu

These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin. rsc.orgnih.gov This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis. nih.govrsc.orgnih.gov Research on various 2,4-diaminoquinazoline derivatives demonstrated that they exert their antiproliferative activity through this mechanism. nih.govumich.edu For example, one study synthesized a set of 2,4-diaminoquinazoline derivatives designed to occupy the colchicine binding site, with two compounds in particular showing significant antiproliferative activity by inhibiting tubulin polymerization. nih.govumich.edu Another investigation identified a quinazoline derivative, Q19, as a potent inhibitor of microtubule polymerization with an IC₅₀ value of 51 nM against the HT-29 colon cancer cell line. nih.gov

Table 2: Antiproliferative Activity of Tubulin-Targeting Quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (nM) | Target Site | Reference |

|---|---|---|---|---|

| Q19 | HT-29 (Colon) | 51 | Colchicine | nih.gov |

| A4V-3 | MCF-7 (Breast) | 4250 | Not specified | rsc.org |

| A4V-3 | HCT-116 (Colon) | 2650 | Not specified | rsc.org |

| A4V-5 | MCF-7 (Breast) | 3450 | Not specified | rsc.org |

Poly-(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA repair process, particularly in the repair of single-strand breaks. nih.govnih.gov Inhibiting PARP-1 is a valuable strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.netsciencedaily.com

While direct inhibition of PARP-1 by this compound has not been reported, related quinazoline scaffolds, specifically quinazolin-4-one and quinazoline-2,4(1H,3H)-dione derivatives, have been successfully developed as potent PARP-1 inhibitors. nih.govrsc.org These compounds are often designed as bioisosteres of the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.org Studies have yielded quinazolinone derivatives with PARP-1 inhibitory activity in the nanomolar range, demonstrating that the broader quinazoline family can effectively target this enzyme. rsc.orgnih.govnih.gov For example, a series of quinazolinone derivatives were synthesized where the most potent compound showed an IC₅₀ of 30.38 nM against PARP-1, comparable to Olaparib. rsc.org Another study on quinazoline-2,4(1H,3H)-dione derivatives identified a compound with a PARP-1 IC₅₀ of just 0.94 nM. nih.gov

Table 3: PARP-1 Inhibitory Activity of Quinazolinone/Dione Derivatives

| Compound Class | Compound | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Quinazolinone | 12c | 30.38 | rsc.org |

| Quinazoline-2,4(1H,3H)-dione | Cpd36 | 0.94 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | Cpd 24 | 0.51 | nih.gov |

Mechanistic Investigations Related to Antiparasitic and Antimicrobial Activities

The versatile quinazoline scaffold has also been explored for its potential in treating infectious diseases, with research identifying specific targets within parasites like Plasmodium and Trypanosoma.

Malaria, caused by Plasmodium parasites, remains a major global health issue. The search for new antimalarials has led to the investigation of various heterocyclic compounds, including quinazoline derivatives. frontiersin.orgnih.gov While research on this compound is limited, related structures have shown promise.

In silico molecular docking studies on novel quinazolin-2,4-dione hybrids have suggested that these molecules may act by inhibiting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), an essential enzyme for the parasite's growth. frontiersin.orgnih.gov Other related scaffolds, such as pyrrolo[3,2-f]quinazoline-1,3-diamines, have demonstrated high potency against various Plasmodium species, including strains resistant to existing antifolate drugs. researchgate.net These findings indicate that the quinazoline core can serve as a template for developing antimalarial agents that act on validated parasite targets. acs.org

Chagas disease and Human African Trypanosomiasis are caused by the parasites Trypanosoma cruzi and Trypanosoma brucei, respectively. acs.orgnih.gov The cysteine proteases in these organisms, such as cruzain in T. cruzi and TbrCATL (also known as rhodesain) in T. brucei, are essential for parasite survival and are considered key therapeutic targets. acs.orgnih.govscielo.br

Research has specifically identified N4-substituted quinazoline-2,4-diamines as inhibitors of these proteases. A close analog to the subject of this article, N4-benzyl-N2-phenylquinazoline-2,4-diamine, was discovered to be a competitive inhibitor of cruzain with a Ki of 1.4 μM. acs.orgnih.govacs.org Subsequent structure-based optimization of this lead compound involved synthesizing and evaluating analogs with modifications at the quinazoline core and the substituents at positions 2 and 4. acs.org This work led to the discovery of derivatives with low micromolar inhibition of both cruzain and TbrCATL. acs.orgnih.gov These studies confirm that the N4-substituted-quinazoline-2,4-diamine scaffold is a viable platform for designing inhibitors against trypanosomal cysteine proteases. researchgate.net Separately, other quinazoline series have been found to target lysyl-tRNA synthetase 1 (KRS1) in T. cruzi, indicating that quinazolines can engage multiple targets in trypanosomes. nih.gov

Table 4: Inhibitory Activity of N4-Substituted Quinazoline-2,4-Diamine (B158780) Analogs Against Trypanosomal Proteases

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

|---|---|---|---|---|

| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Cruzain | - | 1.4 | acs.orgnih.gov |

| Analog 5 | Cruzain | 23 | - | scielo.brscielo.br |

| Analog 5 | TbrCATL | 29 | - | scielo.brscielo.br |

Suppression of Bacterial Motility and Flagellar Motor Proteins (e.g., Vibrio cholerae PomB)

Research into a family of quinazoline-2,4-diamino analogs (Q24DAs), which includes this compound, has demonstrated a significant impact on the motility of the bacterium Vibrio cholerae. nih.govnih.gov This bacterium is the causative agent of cholera, and its ability to move via a polar flagellum is crucial for colonization of the small intestine. nih.govnih.gov

The flagellum of V. cholerae is powered by a sodium-driven motor. nih.gov Studies have shown that certain quinazoline-2,4-diamino analogs can paralyze this flagellum by directly interacting with a key motor protein, PomB. nih.govnih.gov PomB is a component of the stator that functions as a sodium channel, and its interaction with the quinazoline compound disrupts the ion flow necessary for motor function, thereby inhibiting bacterial motility. nih.gov This targeted suppression of the flagellar motor presents a potential antivirulence strategy, as it impedes a critical factor in the pathogen's ability to establish infection. nih.govnih.gov

| Compound Class | Target Organism | Molecular Target | Observed Effect | Reference |

|---|---|---|---|---|

| Quinazoline-2,4-diamino analogs (Q24DAs) | Vibrio cholerae | PomB (Flagellar motor protein) | Paralysis of the sodium-driven polar flagellum, suppressing motility. | nih.govnih.gov |

Induction of Bacterial Envelope Stress and Sigma Factor Expression

In addition to inhibiting motility, this compound and related analogs have been shown to induce a state of stress in the bacterial cell envelope. nih.gov This effect is mediated through interactions with outer membrane proteins, including OmpU and other porins. nih.gov

This interaction triggers a cascade of stress responses within the bacterium, a key indicator of which is the enhanced expression of the extracellular RNA polymerase sigma factor, σE (RpoE). nih.gov The σE sigma factor is a well-documented regulator of the envelope stress response in many Gram-negative bacteria. nih.gov Its upregulation signifies that the cell has detected damage or perturbation in its outer membrane and periplasmic space. The induction of this stress response can have further downstream consequences, potentially affecting the proper folding and assembly of secreted proteins, such as the cholera toxin in V. cholerae. nih.gov

| Compound Class | Target Organism | Molecular Target | Key Indicator | Observed Effect | Reference |

|---|---|---|---|---|---|

| Quinazoline-2,4-diamino analogs (Q24DAs) | Vibrio cholerae | Outer membrane proteins (e.g., OmpU) | σE (RpoE) expression | Induction of envelope stress. | nih.gov |

Modulation of Other Biological Pathways

Inhibition of Mitochondrial Complex I

Scientific literature indicates that the inhibition of mitochondrial complex I is associated with a different quinazoline derivative, specifically 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, also known as EVP4593. nih.gov This compound was identified as a highly potent and specific inhibitor of the mitochondrial complex I-dependent respiration. nih.gov There is currently no direct evidence in the reviewed literature to suggest that this compound shares this specific mechanism of action.

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling Pathway

The modulation of the nuclear factor kappa B (NF-κB) signaling pathway has been primarily attributed to the quinazoline derivative EVP4593 (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine), which was originally synthesized as a modulator of this pathway. encyclopedia.pub This compound has been widely used as a blocker of NF-κB signaling. encyclopedia.pub The available scientific literature does not currently establish a direct role for this compound in the modulation of the NF-κB pathway.

Phosphodiesterase-5 (PDE5) Inhibition and Vasorelaxant Effects

The quinazoline scaffold is a known feature of compounds that exhibit phosphodiesterase-5 (PDE5) inhibitory activity. bohrium.commdpi.com Various N2,N4-disubstituted quinazoline 2,4-diamines have been synthesized and evaluated for their potential as PDE5 inhibitors, which can lead to vasorelaxant effects. bohrium.commdpi.com These effects are beneficial in conditions such as pulmonary arterial hypertension. bohrium.com

The mechanism involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). bohrium.com By inhibiting PDE5, these quinazoline compounds increase cGMP levels, which augments the nitric oxide (NO)-induced vascular smooth muscle relaxation. bohrium.commdpi.com While a range of N2,N4-disubstituted quinazoline 2,4-diamines have demonstrated vasorelaxant effects with EC50 values in the micromolar range, specific data for the N4-(1-phenylethyl) derivative was not explicitly detailed in the reviewed studies. bohrium.com However, the general class of compounds to which it belongs is recognized for this activity. bohrium.commdpi.com

| Compound Class | Molecular Target | Mechanism of Action | Physiological Effect | Reference |

|---|---|---|---|---|

| N2,N4-disubstituted quinazoline 2,4-diamines | Phosphodiesterase-5 (PDE5) | Inhibition of cGMP degradation, leading to increased levels of cGMP. | Vasorelaxation of vascular smooth muscle. | bohrium.commdpi.com |

Computational Research Approaches and Drug Design for N4 1 Phenylethyl Quinazoline 2,4 Diamine Analogs

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. These studies are fundamental in understanding the structural basis of inhibition and guiding the design of more potent analogs of N4-(1-phenylethyl)quinazoline-2,4-diamine.

Researchers utilize software like Gold 5.1 and Glide to perform molecular docking simulations. nih.govnih.gov These simulations place computer-generated three-dimensional structures of quinazoline (B50416) derivatives into the binding site of a target protein, whose structure is often obtained from crystallographic data in the Protein Data Bank (PDB). umich.edu The primary goal is to identify the most stable binding pose and characterize the intermolecular interactions that stabilize the ligand-protein complex.

Key interactions frequently observed for quinazoline-based inhibitors include:

Hydrogen Bonds: These are critical for anchoring the ligand within the binding pocket. For instance, in studies of fused quinazoline analogues targeting the ATPase domain of human topoisomerase II, interactions with residues like ASN91 were found to be significant. nih.gov

π-π Stacking: The aromatic quinazoline core often engages in π-π stacking interactions with aromatic amino acid residues such as phenylalanine within the target's active site. nih.gov

Hydrophobic Interactions: Substituents on the quinazoline scaffold can form hydrophobic interactions with nonpolar pockets in the enzyme, enhancing binding affinity. nih.gov

In a study on 2,4-diaminoquinazoline derivatives designed as tubulin polymerization inhibitors, molecular docking was used to corroborate the proposed binding mode at the nocodazole/colchicine (B1669291) binding site of β-tubulin. umich.edu Similarly, docking studies on novel 4-substituted quinazolines as potential DNA-gyrase inhibitors helped to explain the higher potency of certain compounds based on their binding poses and interaction scores. nih.gov These predictive models allow medicinal chemists to prioritize which novel analogs of this compound should be synthesized and tested, saving significant time and resources.

Application of Structure-Based Drug Design (SBDD) Strategies

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of the biological target. By understanding the architecture of the binding site, chemists can design molecules that fit with high specificity and affinity. This strategy has been successfully applied to the development of quinazoline-based inhibitors.

A prime example involves the design of selective Aurora A kinase inhibitors. nih.gov Aurora A and B kinases share a high degree of homology in their ATP-binding pockets, making the design of selective inhibitors challenging. nih.gov Using SBDD, researchers designed and synthesized a series of novel quinazolin-4-amine (B77745) derivatives by exploiting the minor structural differences between the two kinases. nih.gov This approach led to the identification of compounds that could selectively inhibit Aurora A, a significant target in anticancer therapy. nih.gov

The SBDD process for quinazoline analogs typically involves the following steps:

Target Identification and Validation: A biologically relevant target, such as an enzyme or receptor, is selected.

Structure Determination: The 3D structure of the target is determined, usually through X-ray crystallography or NMR spectroscopy.

Docking and Scoring: Computational docking is used to predict how different quinazoline analogs, including derivatives of this compound, might bind to the target.

Rational Design: Based on the docking results, new analogs are designed to optimize interactions with the target site. This may involve adding functional groups to form new hydrogen bonds or fill a hydrophobic pocket.

Synthesis and Biological Evaluation: The designed compounds are synthesized and tested in vitro to determine their actual inhibitory activity. semanticscholar.org

This iterative cycle of design, synthesis, and testing allows for the progressive refinement of lead compounds, leading to inhibitors with improved potency and selectivity.

In Silico Prediction of Compound Activity and Binding Affinity

Before committing to costly and time-consuming chemical synthesis, in silico methods are employed to predict the biological activity and binding affinity of designed this compound analogs. These computational assessments provide quantitative estimates that help rank and prioritize candidate molecules.

A variety of computational tools and methods are used for these predictions:

Scoring Functions: Docking programs use scoring functions to estimate the binding affinity between a ligand and its target. For example, the "Goldscore" is used to rank potential inhibitors, with higher scores indicating more favorable binding. In a study of novel fused quinazolines, compounds with a Goldscore above 100 were considered promising. nih.gov Compound RK-149, for example, achieved a Goldscore of 132.59. nih.gov

MM-GBSA Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a more computationally intensive approach used to calculate the free energy of binding for a protein-ligand complex. This provides a more accurate prediction of binding affinity than simple docking scores. nih.gov

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of compounds. researchgate.netmdpi.com Applications like Lazar and ProTox can predict endpoints such as carcinogenicity and LD50 values, helping to identify potentially toxic molecules early in the discovery process. researchgate.net

The table below shows a representative example of data generated from in silico studies for a series of pyrazolylaminoquinazoline derivatives, which share the core quinazoline structure.

| Compound ID | Predicted Target | Predicted IC50 (nM) | Predicted Toxicity Score |

| V29 | FGFR 2 | 0.2 ± 0.1 | 1027 |

| V32 | FGFR 2 | 0.3 ± 0.1 | 1024 |

| Data sourced from an in silico study on pyrazolylaminoquinazoline derivatives. researchgate.net |

These predictive models are crucial for filtering large virtual libraries of compounds and focusing synthetic efforts on those with the highest probability of success.

Molecular Hybridization as a Strategy for Novel Ligand Design

Molecular hybridization is an innovative drug design strategy that involves combining two or more distinct pharmacophores (the active parts of different drug molecules) into a single new hybrid molecule. The goal is to create a new compound that has an improved affinity and efficacy profile, or a dual-action mechanism that can be advantageous for treating complex diseases.

This approach has been applied to the quinazoline scaffold to generate novel ligands with enhanced biological properties. nih.govmdpi.com For example, researchers have synthesized hybrids of quinazolinone and isoxazoline (B3343090) pharmacophores. mdpi.com The quinazolinone moiety is a well-established scaffold in medicinal chemistry, while the isoxazoline ring is present in several known drugs. mdpi.com By linking these two structures, novel chemical entities were created with the potential for unique biological activities. mdpi.com

The design strategy for molecular hybridization often involves:

Identifying two or more pharmacophores known to interact with the desired target or related targets.

Designing a synthetic route to covalently link these pharmacophores, often using a suitable spacer or by directly fusing the ring systems.

Synthesizing the hybrid molecules. The synthesis of quinazolinone–isoxazoline hybrids, for example, was achieved through a 1,3-dipolar cycloaddition reaction. mdpi.com

Evaluating the biological activity of the new hybrid compounds to determine if the hybridization resulted in synergistic or additive effects.

This strategy allows for the exploration of new chemical space and the development of multifunctional ligands, representing a promising avenue for creating next-generation drugs based on the this compound scaffold.

Future Research Directions and Therapeutic Potential of N4 1 Phenylethyl Quinazoline 2,4 Diamine Analogs

Exploration of Novel Biological Activities and Untapped Therapeutic Areas

The versatility of the quinazoline (B50416) ring system suggests that N4-(1-phenylethyl)quinazoline-2,4-diamine analogs may exhibit a wide range of biological effects beyond their currently explored applications. Future research should focus on screening these compounds against a diverse array of biological targets to uncover novel therapeutic potentials.

Antimicrobial and Antiviral Potential: Derivatives of quinazoline have demonstrated notable antibacterial and antiviral activities. mdpi.com For instance, certain N2,N4-disubstituted quinazoline-2,4-diamines have shown potent activity against multidrug-resistant bacteria, including Acinetobacter baumannii, by inhibiting dihydrofolate reductase. nih.govnih.gov This suggests that this compound analogs could be developed as novel antibacterial agents, particularly for combating resistant strains. Furthermore, some quinazoline derivatives have been investigated for their anti-influenza virus activity, indicating a potential avenue for the development of new antiviral therapies. mdpi.com

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory properties of quinazoline derivatives have also been documented. mdpi.com Future studies could explore the potential of this compound analogs to modulate inflammatory pathways, which could be beneficial in treating a range of conditions from autoimmune disorders to chronic inflammatory diseases.

Neurodegenerative Diseases: There is emerging interest in the potential of quinazoline derivatives for the treatment of neurodegenerative diseases. Some analogs are being investigated for their ability to mitigate neuronal damage, suggesting a potential therapeutic application for this compound derivatives in conditions such as Alzheimer's or Parkinson's disease.

Optimization of Selectivity and Potency through Rational Design

Rational drug design based on structure-activity relationships (SAR) is crucial for enhancing the selectivity and potency of this compound analogs. By systematically modifying the chemical structure, researchers can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects while minimizing off-target interactions.

Targeting Protein Kinases: Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov The 4-anilinoquinazoline (B1210976) scaffold, in particular, has been a fertile ground for the development of tyrosine kinase inhibitors. nih.gov Future design strategies for this compound analogs could focus on optimizing interactions with the ATP-binding site of specific kinases implicated in cancer progression. This could involve modifications to the phenylethyl group or substitutions on the quinazoline core to enhance binding affinity and selectivity.

Tubulin Polymerization Inhibition: Some 2,4-disubstituted quinazolines have been identified as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. umich.edu The design of this compound analogs could incorporate features known to promote interaction with tubulin, potentially leading to a new class of anticancer agents with a distinct mechanism of action.

Below is a table summarizing the structure-activity relationships of some N2,N4-disubstituted quinazoline-2,4-diamine (B158780) derivatives, which can inform the rational design of N4-(1-phenylethyl) analogs.

| Compound Series | Key Structural Features | Observed Biological Activity | Potential for Rational Design |

| N2-benzyl-N4-methylquinazoline-2,4-diamines | 6- or 7-substitutions with halide or alkyl groups | Potent antibacterial activity against A. baumannii | Introduction of similar substitutions on the this compound scaffold to enhance antibacterial potency. |

| 2,4-bis-substituted quinazolines | Imidazole or benzotriazole (B28993) substitutions | Antiproliferative activity and tubulin polymerization enhancement | Exploration of heterocyclic substitutions on the this compound core to develop novel anticancer agents. |

| 1,2,4-triazolo[4,3-c]quinazolines | Fusion of a triazole ring to the quinazoline core | DNA intercalation and topoisomerase II inhibition | Design of hybrid molecules combining the this compound structure with other pharmacophores to create multi-target agents. nih.gov |

Investigation of Resistance Mechanisms and Strategies to Overcome them in Targeted Pathways

A significant challenge in targeted therapy is the development of drug resistance. For quinazoline-based inhibitors, particularly those targeting EGFR, resistance can emerge through mutations in the target protein. semanticscholar.org

Understanding Resistance: Future research should proactively investigate potential resistance mechanisms to this compound analogs. This can be achieved through in vitro models that expose cancer cell lines to escalating concentrations of the drug to select for resistant clones. Whole-genome sequencing of these resistant cells can then identify mutations or pathway alterations responsible for the acquired resistance.

Strategies to Overcome Resistance: Several strategies can be employed to overcome resistance:

Development of Covalent Inhibitors: Designing analogs that form a covalent bond with the target protein can be an effective strategy to inhibit drug-resistant mutants.

Multi-Targeting Approaches: Creating molecules that inhibit multiple targets in a signaling pathway can make it more difficult for cancer cells to develop resistance. nih.gov For example, designing an analog that co-targets EGFR and another key signaling protein.

Combination Therapies: Investigating the synergistic effects of this compound analogs with other anticancer drugs can provide a powerful approach to prevent or overcome resistance.

Interestingly, studies on some N2,N4-disubstituted quinazoline-2,4-diamines as antibacterial agents have shown a limited capacity for the development of resistance compared to existing antibiotics. nih.gov This suggests that this chemical scaffold may have inherent properties that circumvent common resistance mechanisms in bacteria.

Development of Advanced In Vitro and In Vivo Research Models for Efficacy Studies

To accurately assess the therapeutic potential of this compound analogs, it is essential to utilize advanced and relevant research models.

Advanced In Vitro Models:

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D spheroids and patient-derived organoids (PDOs) can provide a more physiologically relevant environment to test drug efficacy. nih.gov These models better recapitulate the tumor microenvironment and cellular heterogeneity.

High-Throughput Screening Platforms: The use of automated high-throughput screening can accelerate the evaluation of large libraries of this compound analogs against various cell lines and targets.

Sophisticated In Vivo Models:

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell-line-derived xenografts. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific types of cancer that mimic human disease can be invaluable for studying drug efficacy and resistance in a more physiologically relevant context.

Humanized Mouse Models: For evaluating immunomodulatory effects, mouse models with a reconstituted human immune system can provide critical insights into how this compound analogs interact with immune cells.

Efficacy studies in animal models have already demonstrated the potential of N2,N4-disubstituted quinazoline-2,4-diamines. For instance, in a murine model of A. baumannii infection, a lead quinazoline compound proved more efficacious than the antibiotic tigecycline. nih.govnih.gov

The table below outlines various research models and their applications in the study of this compound analogs.

| Model Type | Specific Example | Application in Research |

| In Vitro | 3D Spheroid Cultures | Assessing drug penetration and efficacy in a tumor-like microenvironment. |

| Patient-Derived Organoids (PDOs) | Evaluating personalized drug responses and identifying biomarkers of sensitivity. nih.gov | |

| High-Content Imaging | Quantifying cellular responses to drug treatment, such as apoptosis and cell cycle arrest. | |

| In Vivo | Patient-Derived Xenografts (PDXs) | Testing antitumor efficacy in a model that retains the heterogeneity of the original tumor. nih.gov |

| Genetically Engineered Mouse Models (GEMMs) | Investigating drug effects on tumor initiation, progression, and metastasis in a physiologically relevant setting. | |

| Murine Models of Infection | Evaluating the in vivo efficacy of antibacterial analogs against pathogenic bacteria. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(1-phenylethyl)quinazoline-2,4-diamine, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with 1-phenylethylamine. Microwave-assisted one-pot synthesis (e.g., as described for analogous quinazolines) reduces reaction time and improves yield (70–93%) by enhancing regioselectivity . For scale-up, catalytic methods using Pd/C or acetic acid reflux (as in trimetrexate synthesis) are recommended, with purification via recrystallization or column chromatography .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.6 ppm and amine protons as exchangeable signals).

- HRMS (ESI) for precise molecular weight validation (e.g., target mass: ~335.15 g/mol).

- Elemental analysis (C, H, N) to verify stoichiometry (e.g., C: ~70%, H: ~5.5%, N: ~17%) .

Q. What are the primary biological targets of quinazoline-2,4-diamine derivatives in preclinical research?

- Methodological Answer : Common targets include:

- Dihydrofolate reductase (DHFR) : Assess inhibition via enzyme activity assays (IC50 values, e.g., trimetrexate: <10 nM) .

- Protein phosphatase 2A (PP2A) inhibitors : Use cell-based assays (e.g., SET antagonist EMQA reduced HCC tumor growth) .

- Kinases (e.g., JAK2) : Evaluate selectivity via kinase profiling panels (>50-fold selectivity over JAK3 is typical for related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets (e.g., DHFR vs. PP2A inhibition) for quinazoline-2,4-diamines?

- Methodological Answer :

- Perform target deconvolution using siRNA knockdown or CRISPR-Cas9 screens to identify essential pathways.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding affinities for suspected targets.

- Compare in vitro enzyme inhibition data (e.g., DHFR IC50) with in vivo efficacy in xenograft models (e.g., tumor regression linked to PP2A modulation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of N4-substituted quinazoline-2,4-diamines?

- Methodological Answer :

- Systematic substitution : Vary the N4-phenylethyl group (e.g., electron-withdrawing/-donating substituents) to assess impact on potency.

- Molecular docking : Use crystallographic data of DHFR or PP2A to model binding interactions (e.g., hydrogen bonding with Asp27 in DHFR).

- Pharmacophore mapping : Identify critical features (e.g., planar quinazoline core, basic amine) using tools like Schrödinger’s Phase .

Q. How should in vivo efficacy studies for this compound be designed to evaluate antitumor activity?

- Methodological Answer :

- Model selection : Use murine xenografts (e.g., renal carcinoma) with JAK2/STAT3-dependent tumors.

- Dosing regimen : Administer orally (10–50 mg/kg/day) with hydroxypropyl-β-cyclodextrin to enhance solubility.

- Endpoint analysis : Monitor tumor volume, metastasis (via bioluminescence), and STAT3 phosphorylation (Western blot) .

Q. What computational approaches predict off-target effects or metabolic stability of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (e.g., LogP ~2.5), CYP450 inhibition, and half-life.

- Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of the phenylethyl group) using GLORY or Meteor.

- Off-target profiling : Employ similarity-based tools (e.g., SEA) to screen for kinase or GPCR interactions .

Q. How can researchers address solubility and stability challenges in formulation studies?

- Methodological Answer :

- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility.

- Co-solvent systems : Use 40% hydroxypropyl-β-cyclodextrin (as in D153249 studies) or PEG-400 for in vivo delivery.

- Forced degradation : Conduct stress testing (pH, heat, light) with HPLC monitoring to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.